Thiochroman-3-one
Overview
Description
Thiochroman-3-one is a heterocyclic compound . It is a sulfur analog of chromone, where the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
Thiochroman-4-one has been used as a starting reactant for the synthesis of a series of pyrazoles and isoxazoles . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has also been reported .
Molecular Structure Analysis
The molecular formula of Thiochroman-3-one is C9H8OS . The structure of Thiochroman-3-one and its 3-substituted derivatives have been investigated using B3LYP/6-31G** . The delocalization pattern was characterized by the delocalization of the electron lone pair from N1 atom toward the antibonding orbital of the C14 atom, resulting in a slight increase in the N1–C14 bond order .
Chemical Reactions Analysis
The reactivity of Thiochroman-3-one increases substantially with the introduction of an electron-withdrawing substituent at position 3 . Recent progress on the synthesis of 2-substituted thiochroman-4-ones via alkynylation and alkenylation of thiochromones has been covered in a review .
Scientific Research Applications
Synthesis and Reactions
Thiochroman-3-one derivatives are used as precursors in the synthesis of a variety of heterocyclic rings. For instance, thiochroman-4-ones undergo reactions yielding heterocycles such as pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines. This highlights their utility in creating diverse molecular structures used in various scientific applications (Bondock & Metwally, 2008).
Novel Synthesis Techniques
Recent advancements include a one-pot synthesis of 4-amino thiochromans using aminocyclopropanes and thiophenols. This process is efficient and demonstrates good functional group tolerance, forming the thiochroman core with complete regioselectivity. Such methods are significant in the context of modifying complex drug molecules (Wang, Jeon, & Waser, 2020).
Biological Activity
Derivatives of thiochroman-4-one have shown potential biological activities. For instance, pyrazole derivatives exhibit inhibitory activity against certain bacteria, pointing to potential applications in antimicrobial research (Ramalingam et al., 1977).
Heterocyclic Analogues and Anticancer Properties
Thioflavanones, analogues of thiochroman-4-ones, have been investigated for their anticancer effects. They have shown promising results in inhibiting cellular proliferation and inducing apoptosis, particularly in breast cancer cell lines (Lee, 2013). Additionally, other derivatives exhibit antiproliferative effects on lymphoma cells and antifungal activities, further expanding the scope of their therapeutic potential.
Antitumor Testing
Specific thiochroman-4-one derivatives, such as 3-methenylthiochroman-4-one-1,1-dioxide, have been synthesized and tested for their antitumor properties. These compounds have shown activity against Ehrlich ascites tumor growth in animal models, demonstrating their potential in oncology research (Holshouser & Loeffler, 1982).
Antimalarial Activity
Carbohydrate-derived thiochromans have been synthesized to explore their antimalarial properties. Structural features like short chain alkyl substituents and benzyl ether protecting groups significantly impact their antimalarial effectiveness, which is crucial for developing new therapeutic agents (Madumo, Moshapo, & Kinfe, 2018).
Safety And Hazards
Future Directions
Sulfur-containing heterocyclic compounds like Thiochroman-3-one have gained attention due to their rich biological activities and applications in pharmaceuticals, agrochemicals, and material science . Future research directions could include further exploration of the synthesis methods, investigation of biological activities, and development of applications for Thiochroman-3-one.
properties
IUPAC Name |
4H-thiochromen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMTKVJYHTFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440283 | |
Record name | Thiochroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiochroman-3-one | |
CAS RN |
16895-58-2 | |
Record name | Thiochroman-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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